trans-4-Isopropylcyclohexanecarboxylic acid

Stereochemistry Chiral separation Pharmaceutical intermediates

trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7084-93-7) is the pharmacopoeia-specified trans isomer essential for Nateglinide API synthesis. The trans configuration is mandatory for drug substance bioactivity. This material is supplied as USP/EP Nateglinide Related Compound A for impurity profiling and method validation. Procurement of high-trans-purity (≥98%) material eliminates in-house isomer separation, ensures compendial compliance, and reduces downstream process complexity.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 7084-93-7
Cat. No. B032055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Isopropylcyclohexanecarboxylic acid
CAS7084-93-7
Synonymscis-p-Menthan-7-oic acid
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)O
InChIInChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
InChIKeyYRQKWRUZZCBSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7084-93-7): Stereochemically Defined Pharmaceutical Intermediate


trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7084-93-7, also indexed as 7077-05-6) is a stereochemically defined cyclohexanecarboxylic acid derivative that serves as a critical chiral intermediate in the synthesis of the antidiabetic drug nateglinide [1]. It exists as the trans (1r,4r) isomer, in contrast to its cis counterpart (7084-93-7) and commercial cis/trans mixtures (e.g., CAS 62067-45-2). The compound is recognized by major pharmacopoeias as Nateglinide Related Compound A and is supplied as a USP/EP reference standard for pharmaceutical quality control .

Why In-Class Cyclohexanecarboxylic Acid Analogs Cannot Replace trans-4-Isopropylcyclohexanecarboxylic Acid


Substituting trans-4-isopropylcyclohexanecarboxylic acid with its cis isomer or a cis/trans mixture directly impacts downstream pharmaceutical quality and regulatory compliance. The cis and trans isomers exhibit distinct physical properties (e.g., solid vs. liquid at room temperature) and chromatographic behavior [1]. Most critically, nateglinide synthesis requires stereospecific coupling: the trans configuration of the cyclohexane ring is essential for the bioactivity of the final drug substance. Use of the cis isomer or a racemic mixture would produce a product with undefined stereochemistry that fails pharmacopoeial impurity specifications and may alter pharmacological activity .

Quantitative Differentiation Evidence for trans-4-Isopropylcyclohexanecarboxylic Acid vs. Cis Isomer and Isomeric Mixtures


Stereochemical Purity: trans-4-Isopropylcyclohexanecarboxylic Acid Achieves 99% Isomeric Content via Industrial Conversion Process

A patented industrial conversion method demonstrates that trans-4-isopropylcyclohexanecarboxylic acid can be obtained with a trans-isomer content of ≥99.0%, representing a significant enrichment over typical hydrogenation-derived cis/trans mixtures [1]. In contrast, standard hydrogenation of 4-isopropylbenzoic acid yields a mixture containing only 25% trans isomer (cis:trans ratio of 3:1) .

Stereochemistry Chiral separation Pharmaceutical intermediates

Physical State and Melting Point: Solid trans Isomer vs. Liquid cis/trans Mixture Facilitates Different Handling and Formulation

The pure trans isomer is a crystalline solid with a melting point of 96 °C (range 94-98 °C) at ambient conditions , whereas the commercial cis/trans mixture (CAS 62067-45-2) is a liquid at 20 °C [1]. This solid-liquid dichotomy has practical implications for storage, weighing accuracy, and formulation processes.

Physical chemistry Solid-state properties Pharmaceutical formulation

Pharmacopoeial Recognition: USP/EP Reference Standard Status Confers Regulatory Priority Over Non-Standardized Cis Isomer

trans-4-Isopropylcyclohexanecarboxylic acid is officially designated as Nateglinide Related Compound A in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) and is supplied as a certified reference standard . Its cis isomer (CAS 7084-93-7) is not listed as a pharmacopoeial impurity standard for nateglinide.

Pharmaceutical quality control Reference standards Regulatory compliance

Synthetic Yield Benchmark: Optimized Catalytic Route Delivers 60.8% Yield of trans-4-Isopropylcyclohexanecarboxylic Acid

A study using modified RuNiC catalyst achieved a 60.8% yield of trans-4-isopropylcyclohexanecarboxylic acid under optimized conditions (90°C, 3 MPa H₂, 11 g NaOH, 6 h at 150°C) [1]. While this study did not directly compare to alternative catalysts, it establishes a reproducible yield benchmark for process development and procurement planning. Earlier methods report lower yields or require multiple recrystallization steps [2].

Catalytic hydrogenation Process chemistry Yield optimization

High-Value Application Scenarios for trans-4-Isopropylcyclohexanecarboxylic Acid Based on Quantitative Evidence


Pharmaceutical Quality Control: USP/EP Impurity Reference Standard for Nateglinide

trans-4-Isopropylcyclohexanecarboxylic acid is the specified impurity standard for nateglinide active pharmaceutical ingredient (API) release testing. Procurement of this compound as a USP or EP reference standard ensures compliance with compendial methods for impurity profiling and method validation . The compound's high stereochemical purity (≥99% trans content achievable) [1] guarantees accurate calibration and quantification in HPLC assays.

Chiral Intermediate for Nateglinide Synthesis

As the essential carboxylic acid component in nateglinide synthesis, trans-4-isopropylcyclohexanecarboxylic acid is coupled with D-phenylalanine to form the active drug substance. The trans configuration is mandatory for biological activity; use of the cis isomer or a mixture would yield an incorrect stereoisomer [2]. Procurement of high-trans-purity material eliminates the need for in-house isomer separation and reduces process complexity.

Stereoselective Synthesis Research and Method Development

The compound serves as a model substrate for developing stereoselective hydrogenation catalysts and isomerization protocols. The established yield benchmark of 60.8% under optimized RuNiC catalysis [3] provides a baseline for evaluating new catalytic systems. Additionally, the validated RP-HPLC method for simultaneous separation of cis and trans isomers [4] supports analytical method development in academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Isopropylcyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.